(Des-Asp1)-Angiotensin I

Description

Propriétés

IUPAC Name |

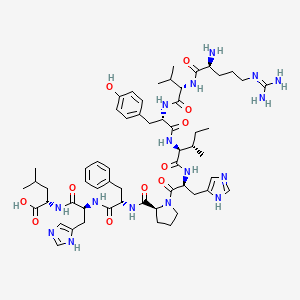

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H84N16O11/c1-7-34(6)48(73-52(79)42(25-36-17-19-39(75)20-18-36)69-54(81)47(33(4)5)72-49(76)40(59)15-11-21-64-58(60)61)55(82)70-44(27-38-29-63-31-66-38)56(83)74-22-12-16-46(74)53(80)68-41(24-35-13-9-8-10-14-35)50(77)67-43(26-37-28-62-30-65-37)51(78)71-45(57(84)85)23-32(2)3/h8-10,13-14,17-20,28-34,40-48,75H,7,11-12,15-16,21-27,59H2,1-6H3,(H,62,65)(H,63,66)(H,67,77)(H,68,80)(H,69,81)(H,70,82)(H,71,78)(H,72,76)(H,73,79)(H,84,85)(H4,60,61,64)/t34-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWIUWNFCDCCDM-XZJAPRPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H84N16O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1181.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Receptor Interactions and Intracellular Signaling Mechanisms of Des Asp1 Angiotensin I

Agonistic Activity of (Des-Asp1)-Angiotensin I at Angiotensin AT1 Receptors

This compound acts as an agonist at the angiotensin AT1 receptor. nih.gov This interaction is crucial for its biological activities, which often counteract the detrimental effects of Angiotensin II. nih.gov Studies have demonstrated that this compound binds to AT1 receptors in various tissues, including the heart, which is believed to be the basis for its cardioprotective actions. nih.gov The binding of this compound to AT1 receptors initiates signaling cascades that can lead to specific cellular responses. nih.govnih.gov For instance, in human umbilical vein endothelial cells (HUVECs), the interaction of this compound with the AT1 receptor leads to the release of certain prostaglandins (B1171923). nih.gov This agonistic activity at the AT1 receptor positions this compound as a significant modulator within the renin-angiotensin system. nih.gov

Investigations into Biased Agonism of this compound

The concept of biased agonism at G protein-coupled receptors (GPCRs), such as the AT1 receptor, suggests that a ligand can preferentially activate certain downstream signaling pathways over others. nih.gov this compound has been identified as a biased agonist of the AT1 receptor. nih.gov Specifically, at nanomolar concentrations (10⁻¹¹–10⁻⁸ M), it selectively stimulates the release of PGE2 and PGI2 in HUVECs through a mechanism dependent on the AT1 receptor and cyclooxygenase-1 (COX-1). nih.gov This selective action is distinct from the effects of Angiotensin II and is thought to be responsible for the beneficial effects of this compound observed in various studies. nih.gov This biased agonism highlights the potential for developing therapeutic agents that can selectively target beneficial signaling pathways downstream of the AT1 receptor. nih.govnih.gov

Molecular Mechanisms of AT1 Receptor Activation by this compound

The activation of the AT1 receptor, a G protein-coupled receptor, by agonists like Angiotensin II typically involves coupling to Gq/11 proteins, which in turn activates phospholipase C and increases intracellular calcium levels. wikipedia.org While the precise molecular interactions of this compound with the AT1 receptor are still under investigation, it is understood that its binding initiates a conformational change in the receptor, leading to the activation of specific signaling pathways. nih.gov The biased agonism of this compound suggests that the conformation it stabilizes in the AT1 receptor is different from that induced by Angiotensin II, leading to the selective activation of the COX-1 pathway for prostaglandin (B15479496) release. nih.govnih.gov Further research into the structural basis of this interaction will be crucial for a complete understanding of its unique signaling profile.

Modulation of Prostaglandin Release by this compound

A key and specific action of this compound is its ability to modulate the release of prostaglandins. nih.govnih.gov In HUVECs, low concentrations of this compound (10⁻¹¹–10⁻⁸ M) specifically trigger the release of PGE2 and PGI2. nih.gov This effect is mediated through the AT1 receptor and is dependent on COX-1 activity, as it is inhibited by losartan (B1675146) (an AT1 receptor antagonist) and indomethacin (B1671933) (a COX inhibitor), but not by PD123319 (an AT2 receptor antagonist) or NS398 (a COX-2 inhibitor). nih.gov

Interestingly, at higher concentrations (above 10⁻⁷ M), the action of this compound begins to mimic that of Angiotensin II, leading to the release of Thromboxane A2 (TXA2) and, with prolonged incubation, an increase in all four prostaglandins (PGE2, PGI2, PGF2α, and TXA2) via a COX-2 dependent mechanism. nih.gov It has been postulated that even after being internalized, the this compound/receptor complex remains active and can mediate the conversion of arachidonic acid to prostaglandins. nih.gov

Table 1: Effect of this compound on Prostaglandin Release in HUVECs

| Concentration of this compound | Incubation Time | Prostaglandins Released | Mediating Receptor | Mediating Enzyme |

|---|---|---|---|---|

| 10⁻¹¹–10⁻⁸ M | 15 min | PGE2, PGI2 | AT1 | COX-1 |

| > 10⁻⁷ M | 15 min | TXA2 | AT1 | Not specified |

| > 10⁻⁷ M | 4 hours | PGE2, PGI2, PGF2α, TXA2 | AT1 | COX-2 |

Analysis of this compound Interaction with Angiotensin AT2 Receptors

The interaction of this compound with the angiotensin AT2 receptor appears to be minimal. Studies investigating the prostaglandin-releasing effects of this compound in HUVECs found that the AT2 receptor antagonist PD123319 did not inhibit its action, indicating that the AT2 receptor is not involved in this particular pathway. nih.gov Furthermore, binding studies in rat cardiac ventricles, a tissue with a high density of AT1 receptors and a near absence of AT2 receptors, showed clear binding of this compound. nih.gov While Angiotensin II and Angiotensin III bind to both AT1 and AT2 receptors with high affinity, the focus of this compound's activity appears to be predominantly through the AT1 receptor. portlandpress.comnih.gov

Comparative Receptor Affinities and Signal Transduction Profiles with Other Angiotensin Peptides

The renin-angiotensin system comprises several active peptides with varying affinities for the different angiotensin receptors. nih.govportlandpress.com Angiotensin II, the primary effector of the RAS, binds with high affinity to both AT1 and AT2 receptors. portlandpress.comnih.gov Similarly, Angiotensin III also demonstrates high affinity for both receptor subtypes. portlandpress.com

The signal transduction profile of this compound is also distinct, particularly at low concentrations, where it exhibits biased agonism towards the G protein-independent, COX-1-mediated release of specific prostaglandins. nih.gov This is different from the classical Gq/11-mediated signaling of Angiotensin II at the AT1 receptor, which leads to vasoconstriction and cell proliferation. wikipedia.org At higher concentrations, the signaling of this compound becomes more similar to that of Angiotensin II. nih.gov

Table 2: Comparative Receptor Interactions of Angiotensin Peptides

| Angiotensin Peptide | Primary Receptor Interaction | Key Signal Transduction Pathway |

|---|---|---|

| Angiotensin II | AT1 and AT2 portlandpress.comnih.gov | Gq/11-PLC-IP3-Ca²⁺ (AT1) wikipedia.org |

| Angiotensin III | AT1 and AT2 portlandpress.com | Similar to Angiotensin II |

| This compound | AT1 nih.govnih.gov | Biased agonism: COX-1/Prostaglandin release (low concentrations) nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.